4-Amino-1-butanol

描述

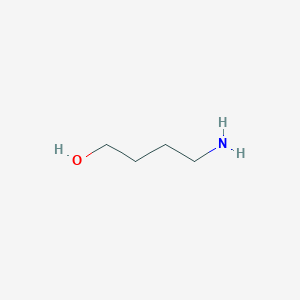

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFRQYKZFKYQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158027 | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13325-10-5 | |

| Record name | 4-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13325-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 1 Butanol

Traditional and Modern Synthetic Routes for 4-Amino-1-butanol

Recent advancements in metabolic engineering have enabled the sustainable production of this compound (4AB) from renewable resources like glucose. nih.govdbpia.co.kr This bio-based approach presents an alternative to petroleum-based chemical synthesis. dbpia.co.kr

Corynebacterium glutamicum, a gram-positive bacterium widely used for industrial amino acid production, has been successfully engineered to produce this compound from glucose. researchgate.netmdpi.com Researchers have designed and introduced a novel synthetic pathway into this microorganism to facilitate the conversion. nih.govresearchgate.net This marks the first reported instance of fermentative production of 4AB from glucose. nih.govchemicalbook.com The engineered C. glutamicum serves as a microbial cell factory, transforming the simple sugar into the more complex amino alcohol. researchgate.net

The core of the engineered biosynthetic pathway in C. glutamicum involves two key enzymes sourced from Escherichia coli. nih.govdbpia.co.kr

Putrescine Aminotransferase (PatA) : Encoded by the ygjG gene, this enzyme initiates the conversion by targeting the terminal amine group of putrescine, a precursor metabolite. nih.govresearchgate.net PatA, a class III pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from putrescine to an acceptor molecule, yielding 4-aminobutanal (B194337). researchgate.netplos.org

Aldehyde Dehydrogenase (YqhD) : Encoded by the yqhD gene, this enzyme completes the synthesis. nih.gov YqhD is known for its broad substrate range, which includes various short-chain aldehydes. researchgate.net It reduces the aldehyde group of 4-aminobutanal to a hydroxyl group, forming the final product, this compound. researchgate.netresearchgate.net

This two-step enzymatic cascade effectively converts putrescine, an intermediate in the engineered pathway, into this compound. nih.govresearchgate.net

| Enzyme | Gene (Source) | Substrate | Product | Function |

|---|---|---|---|---|

| Putrescine Aminotransferase | ygjG (E. coli) | Putrescine | 4-Aminobutanal | Converts a terminal amine group to an aldehyde. researchgate.netplos.org |

| Aldehyde Dehydrogenase | yqhD (E. coli) | 4-Aminobutanal | This compound | Reduces the aldehyde group to a hydroxyl group. researchgate.net |

To maximize the yield of this compound, several metabolic engineering and process optimization strategies were implemented. nih.govdbpia.co.kr These included the fine-tuning of the expression levels of the key enzymes encoded by ygjG and yqhD to balance the metabolic flux. dbpia.co.krchemicalbook.com Competing metabolic pathways that would otherwise consume the precursor, putrescine, or intermediate metabolites were eliminated or downregulated. nih.govdbpia.co.kr Furthermore, culture conditions such as medium composition and feeding strategies were optimized. nih.govdbpia.co.kr Through the application of these combined strategies in a fed-batch fermentation process, a final titer of 24.7 g/L of this compound was achieved with the final engineered C. glutamicum strain. nih.govresearchgate.netdbpia.co.kr

In addition to biotechnological routes, traditional chemical synthesis provides a reliable method for producing this compound.

A common chemical route involves the hydrolysis of N-(4-hydroxybutyl)phthalimide. vulcanchem.com This intermediate can be prepared by reacting 4-chloro-1-butanol (B43188) with potassium phthalimide (B116566), often using a phase transfer catalyst like tetrabutylammonium (B224687) bromide. bloomtechz.com The subsequent hydrolysis step is typically performed under basic conditions. chemicalbook.comvulcanchem.com In a representative procedure, 43.84 grams of N-(4-hydroxybutyl)phthalimide are heated to reflux at 100°C for 10 hours with 16 grams of solid sodium hydroxide (B78521) in 200 ml of water. chemicalbook.com After the reaction, the mixture is cooled, and the pH is adjusted. chemicalbook.com The product is then extracted, purified, and distilled to yield pure this compound. chemicalbook.com This specific method has been reported to achieve a high yield of 90.8% with a purity of 99.5%. chemicalbook.com

| Step | Reactants | Conditions | Product | Reported Yield/Purity |

|---|---|---|---|---|

| 1 | N-(4-hydroxybutyl)phthalimide, Sodium Hydroxide, Water | Reflux at 100°C for 10 hours | This compound | 90.8% Yield, 99.5% Purity chemicalbook.com |

Chemical Synthetic Approaches to this compound

Reductive Amination/Cyclization Strategies for Trifluoromethylated δ-Amino Alcohols and Lactams

A significant approach for synthesizing trifluoromethylated δ-amino alcohols and lactams involves the reductive amination and cyclization of ω-trifluoromethyl keto esters. This method provides access to biologically relevant compounds in good to excellent yields. An unexpected reduction of the corresponding γ-imino esters using an excess of sodium borohydride (B1222165) (NaBH₄) can directly yield trifluoromethylated δ-amino alcohols. researchgate.net

For instance, the synthesis of 2-trifluoromethyllactam can be achieved in three steps starting from a ketoester. The process begins with the treatment of the ketoester with aniline, which, after reduction of the resulting imine to a δ-aminoester, is cyclized to the lactam. researchgate.net This strategy highlights the versatility of reductive amination in creating complex fluorinated heterocycles.

Palladium-Catalyzed Tetrahydrofuran (B95107) Ring-Opening for N-Arylamino-1-butanol Derivatives

The synthesis of N-substituted 4-amino-1-butanols can be accomplished through a palladium-mediated ring-opening of tetrahydrofuran (THF). nih.govnih.gov This one-pot conversion reacts primary aromatic amines with peroxidic THF in the presence of a 10% palladium on carbon (Pd/C) catalyst and hydrogen, resulting in good yields of 4-N-arylamino-1-butanols. nih.govnih.gov

The proposed mechanism involves a free-radical sequence. A peroxide free radical, formed from the cleavage of THF hydroperoxide, abstracts a hydrogen atom from THF. This is followed by hydrogen abstraction from the amine nitrogen to form a resonance-stabilized aminyl radical, which then couples with the THF radical. The resulting 2-amino-THF intermediate undergoes palladium-complexed ring-opening to form an imine, which is subsequently hydrogenated to the final N-arylamino-1-butanol product. nih.gov This method provides a mild and efficient route to a variety of amino alcohols. nih.gov

| Catalyst | Substrates | Product | Yield | Reference |

| 10% Pd/C | Primary aromatic amines, peroxidic THF | 4-N-Arylamino-1-butanols | Good | nih.govnih.gov |

Nickel-Catalyzed Regio- and Enantioselective Aminolysis of Epoxy Alcohols

A novel method for the synthesis of γ-hydroxy-δ-amino alcohols involves the nickel-catalyzed regio- and enantioselective aminolysis of 3,4-epoxy alcohols. acs.orgacs.orgnih.gov This represents the first catalytic C4-selective ring-opening of these substrates with various amines. acs.org Using Ni(ClO₄)₂·6H₂O as a catalyst, the reaction proceeds with high regioselectivity in a stereospecific manner. acs.orgacs.orgnih.gov

Furthermore, a Ni-BINAM catalytic system enables the enantioselective ring-opening of 3,4-epoxy alcohols, yielding γ-hydroxy-δ-amino alcohols with complete regiocontrol and high enantioselectivities, up to 94% ee. acs.orgacs.orgnih.govresearchgate.net This method is applicable to a range of 3,4-epoxy alcohols and diverse amines, providing a versatile route to these valuable compounds. acs.org

| Catalyst System | Substrates | Product | Key Features | Reference |

| Ni(ClO₄)₂·6H₂O | 3,4-Epoxy alcohols, Amines | γ-Hydroxy-δ-amino alcohols | High regioselectivity, Stereospecific | acs.orgacs.orgnih.gov |

| Ni-BINAM | 3,4-Epoxy alcohols, Amines | Enantioenriched γ-hydroxy-δ-amino alcohols | Complete regiocontrol, High enantioselectivity (up to 94% ee) | acs.orgacs.orgnih.govresearchgate.net |

Copper-Catalyzed Ullmann Type C–N Coupling in Amino Alcohol Synthesis

The copper-catalyzed Ullmann-type C–N coupling reaction is a well-established method for preparing N-aryl amino alcohols. rsc.org This reaction typically involves the coupling of aryl halides with primary alkanolamines. rsc.org However, a limitation of this approach is the frequent need for pre-synthesized amino alcohol substrates, which may not be readily available. rsc.org The development of ligands such as phenanthroline and cyclohexane (B81311) diamine has expanded the scope of this copper-catalyzed process. scispace.com Modern advancements have focused on creating milder reaction conditions, sometimes even in the absence of additional ligands, using deep eutectic solvents as environmentally friendly media. frontiersin.org

Ruthenium-Catalyzed Hydrogenation of N-Aryl Cyclic Amides to N-aryl-4-amino-1-butanol

An atom-economical route to N-aryl amino alcohols is the catalytic hydrogenation of N-aryl cyclic amides. rsc.org In 2011, efficient ruthenium-catalyzed hydrogenation of N-aryl pyrrolidinone was reported to produce N-aryl-4-amino-1-butanol. rsc.org This method, however, can be limited by the requirement for expensive ruthenium catalysts, complex ligands, and harsh reaction conditions such as high pressure and elevated temperatures. rsc.org

Iridium-Catalyzed Alkylation of Primary Amines with 1,4-Butanediol (B3395766)

The synthesis of N-aryl-4-amino-1-butanol can also be achieved through the iridium-catalyzed alkylation of primary amines with 1,4-butanediol, often under microwave-assisted conditions. rsc.org While effective, these methods may require additional ligands and bases, as well as high reaction temperatures (130–160 °C), and can result in unsatisfactory yields ranging from 28–68%. rsc.org The development of heterogeneous iridium catalysts, such as iridium on graphene nanostructures (GIrNC), has shown promise for the N-alkylation of amines with alcohols in a greener process. rsc.org

Synthesis via N,N-disubstituted picolinamides through Reduction/Ring-Opening Reactions

A novel and efficient method for generating N-aryl amino alcohols involves the reduction and ring-opening of N,N-disubstituted picolinamides using sodium borohydride (NaBH₄). rsc.orgrsc.org These picolinamide (B142947) precursors are readily synthesized from primary amines through condensation with picolinic acid and subsequent coupling with cyclic ethers. rsc.orgrsc.org The entire process proceeds under mild conditions with high efficiency, and the picolinic acid can be recovered as piconol after the reaction, enhancing the atom economy of the method. rsc.orgrsc.org This approach has been shown to tolerate various functional groups on the benzene (B151609) ring of the N-aryl moiety, providing good to excellent yields (61–99%) of the desired N-aryl-4-amino-1-butanols. rsc.org

| Precursor | Reagent | Product | Yield Range | Key Advantage | Reference |

| N,N-disubstituted picolinamides | NaBH₄ | N-aryl amino alcohols | 61-99% | Mild conditions, High efficiency, Recoverable picolinic acid | rsc.orgrsc.org |

Comparison of Synthetic Efficiencies and Scalability

The synthesis of this compound can be achieved through various pathways, each with distinct advantages and disadvantages regarding efficiency, cost, and scalability for industrial production.

One common laboratory-scale method involves the hydrolysis of N-(4-hydroxybutyl)phthalimide. This method, while effective, can be cumbersome for large-scale synthesis. vulcanchem.comchemicalbook.com A process starting from 4-chloro-1-butanol and potassium phthalimide using a phase transfer catalyst has been developed, demonstrating a total yield of 77.5%. This method is noted for its simple approach and mild reaction conditions, making it suitable for industrial scale-up. bloomtechz.com

Another approach begins with the catalytic isomerization of but-2-ene-1,4-diol to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran, followed by aminative catalytic hydrogenation. google.com This two-step process can achieve high yields, with one example reporting an 85% yield based on the starting diol. google.com

The reduction of γ-butyrolactone is another viable route. One patented method describes the reaction of γ-butyrolactone with a diisobutylaluminium hydride-isopropylamine complex (DIBAL-H·i-PrNH2). google.com However, the high cost and instability of DIBAL-H, along with the need for chromatographic purification, limit its industrial applicability. google.com

A more recent and economically viable method starts from the readily available tetrahydrofuran and a hydrogen bromide solution in acetic acid. This process proceeds through a novel intermediate, 4-isopropylamino-1-acetoxyl butane (B89635), and ultimately yields 4-isopropylamino-1-butanol with high purity and yield, avoiding costly reagents and complex equipment. google.com

Microbiological production of this compound from glucose using metabolically engineered Corynebacterium glutamicum has also been reported. nih.gov This fermentative process, which involves a newly designed metabolic pathway, has achieved a production of 24.7 g/L in fed-batch cultures, presenting a renewable and potentially scalable alternative to chemical synthesis. nih.gov

Table 1: Comparison of Selected Synthetic Routes for this compound and its Derivatives

| Starting Material(s) | Key Reagents/Process | Reported Yield | Scalability Notes |

|---|---|---|---|

| 4-Chloro-1-butanol, Potassium phthalimide | Phase transfer catalysis, Hydrolysis | 77.5% bloomtechz.com | Suitable for industrial scale-up due to simple method and mild conditions. bloomtechz.com |

| But-2-ene-1,4-diol | Catalytic isomerization, Aminative hydrogenation | 85% google.com | High yield, two-step process. google.com |

| γ-Butyrolactone | DIBAL-H·i-PrNH2 | Not specified | Limited by expensive and unstable reagents. google.com |

| Tetrahydrofuran, HBr in Acetic Acid | Formation and hydrolysis of 4-isopropylamino-1-acetoxyl butane | High yield (e.g., 95% for final step) google.com | Economical, uses readily available materials, suitable for industrial production. google.com |

| Glucose | Fermentation with engineered Corynebacterium glutamicum | 24.7 g/L nih.gov | Renewable, potentially scalable alternative. nih.gov |

Derivatization and Functionalization of this compound

The dual functionality of this compound allows for a wide range of chemical reactions, enabling its use as a versatile intermediate in the synthesis of more complex molecules. bloomtechz.combloomtechz.com

As a basic compound, this compound readily reacts with both inorganic and organic acids to form the corresponding salts. bloomtechz.combloomtechz.comchemicalland21.com For example, it can be easily dissolved in strong acids like hydrochloric acid and acetic acid. bloomtechz.com These salt formation reactions are fundamental for purification processes, such as the fractional crystallization of diastereomeric salts for resolving racemic mixtures.

The amino group of this compound can undergo nucleophilic attack on halogenated hydrocarbons, leading to N-alkylation. bloomtechz.combloomtechz.com This reaction is a common method for introducing alkyl substituents to the nitrogen atom. For instance, the reaction with isopropylamine (B41738) and a bromo-acetate derivative is a key step in a patented synthesis of 4-isopropylamino-1-butanol. google.com Furthermore, continuous N-alkylation reactions have been explored using heterogeneous catalysts like γ-Al2O3 in supercritical CO2, where this compound can be converted to N-methylpyrrolidine. nih.govbeilstein-journals.org

The amino and hydroxyl groups of this compound can participate in the hydrolysis of esters. bloomtechz.combloomtechz.com It can act as a nucleophilic catalyst in these reactions.

The hydroxyl group of this compound can be derivatized to form ethers or esters. vulcanchem.com Esterification can be achieved by reacting with carboxylic acids or their derivatives. Etherification, while less commonly described for this specific molecule, can theoretically be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide.

Both the amino and hydroxyl groups of this compound are nucleophilic and can participate in substitution reactions. broadpharm.com The amino group, being generally more nucleophilic than the hydroxyl group, will preferentially react with electrophiles. This reactivity is central to its use as a building block. For example, it is used as a linker in the synthesis of highly branched poly(β-amino esters) for gene delivery. halogens.co.inchemicalbook.com The choice of reaction conditions and protecting group strategies can allow for selective reaction at either the nitrogen or the oxygen atom. vulcanchem.com

Synthesis of Cyclic Amines and Their Alkyl Derivatives from this compound

This compound serves as a key precursor for the synthesis of saturated nitrogen-containing heterocycles, most notably pyrrolidine (B122466) and its derivatives. The intramolecular cyclization of this compound, involving the reaction between the terminal amino and hydroxyl groups, is a fundamental transformation that can be achieved through various catalytic methodologies. These methods often allow for the direct formation of the parent cyclic amine or its N-alkylated analogues in a single step.

The cyclization of this compound to pyrrolidine is a dehydration reaction that can be effectively catalyzed by heterogeneous catalysts at elevated temperatures. Supported copper catalysts have demonstrated high efficiency for this transformation. researchgate.net For instance, using a copper catalyst supported on γ-alumina in a continuous fixed-bed reactor, this compound can be converted to pyrrolidine with significant selectivity. researchgate.net The reaction is typically performed in the presence of hydrogen at temperatures between 200 and 300°C. researchgate.net Zeolite catalysts, such as FeZSM-5 and CuZSM-5, have also been employed for the reaction of 1,4-butanediol with ammonia (B1221849) to produce pyrrolidine, a reaction for which this compound is a key intermediate. google.comresearchgate.net

Furthermore, homogeneous ruthenium catalyst systems can also facilitate the cyclization. By tuning the reaction conditions, such as the addition of water, the equilibrium can be shifted to favor the formation of the cyclic amine over the corresponding lactam. rsc.org For example, using a catalyst system derived from RuHCl(CO)(PPh₃)₃/Xantphos, this compound was converted to pyrrolidine with high conversion and selectivity. rsc.org

Table 1: Catalytic Synthesis of Pyrrolidine from this compound

| Catalyst | Support/Ligand | Temperature (°C) | Conditions | Product Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Copper | γ-Alumina | 200-300 | Continuous fixed-bed reactor, H₂ | 62 | researchgate.net |

| Ruthenium | Xantphos | 140 | Toluene, with H₂O | 88 | rsc.org |

| γ-Al₂O₃ | - | 340 | scCO₂, Methanol (B129727) | 95 (N-methylpyrrolidine) | beilstein-journals.org |

In addition to the synthesis of the parent pyrrolidine ring, methodologies have been developed for the direct synthesis of N-alkyl pyrrolidines from this compound. This is typically achieved by performing the cyclization reaction in the presence of an alcohol, which serves as both the solvent and the alkylating agent in a process sometimes referred to as "hydrogen borrowing" or direct N-alkylation. researchgate.netbeilstein-journals.org

When the cyclization of this compound is carried out over a copper-on-magnesia catalyst using methanol as a solvent, N-methylpyrrolidine can be obtained as the major product with high selectivity. researchgate.net The reaction temperature plays a crucial role in determining the product distribution, with different conditions favoring either the unsubstituted pyrrolidine or its N-methylated derivative. researchgate.net A continuous-flow system using a γ-Al₂O₃ catalyst and supercritical carbon dioxide (scCO₂) with methanol also yields N-methylpyrrolidine in high yield. beilstein-journals.org

Table 2: Direct Synthesis of N-Alkyl Pyrrolidines from this compound

| Catalyst | Alcohol | Temperature (°C) | Conditions | Product | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Copper/Magnesia | Methanol | 200-300 | Continuous fixed-bed reactor | N-methylpyrrolidine | 71 | researchgate.net |

| γ-Al₂O₃ | Methanol | 340 | Continuous flow, scCO₂ | N-methylpyrrolidine | 95 | beilstein-journals.org |

Beyond simple alkylation, more complex derivatives can also be synthesized. A notable example is the synthesis of N-methoxycarbonyl pyrrolidine using dimethyl carbonate (DMC) as both a reagent and solvent. unive.it This process involves a sequence of carboxymethylation and intramolecular alkylation. The reaction is typically promoted by a base, with potassium carbonate (K₂CO₃) showing good efficacy. unive.it The mechanism is believed to proceed through the initial carboxymethylation of either the hydroxyl or amino group of this compound, followed by a fast intramolecular N-alkylation to form the cyclic product. unive.it

Table 3: Synthesis of N-Methoxycarbonyl Pyrrolidine from this compound using DMC

| Catalyst (10% mol) | Time (h) | Temperature | Conversion (%) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | 3 | High Temp (Autoclave) | 100 | 49.3 | unive.it |

| Zn(OAc)₂ | 3 | High Temp (Autoclave) | 100 | 34.7 | unive.it |

| Sn(OBu)₂ | 3 | High Temp (Autoclave) | 100 | 27.5 | unive.it |

Biological Roles, Metabolic Pathways, and Enzymatic Transformations of 4 Amino 1 Butanol

Endogenous Metabolism and Intermediacy

4-Amino-1-butanol, also known as 4-hydroxybutylamine, is an alkanolamine that serves as a structural analog and precursor to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA) wikipedia.orgwikipedia.orgknowledgezone.co.in. Its metabolism is closely linked to GABAergic pathways and shares similarities with the metabolic fate of other structurally related compounds.

This compound is recognized as a biochemical precursor to GABA wikipedia.org. Structurally, it is an analog of GABA, and its metabolic pathway represents a route for the synthesis of this key neurotransmitter wikipedia.orgknowledgezone.co.in. The conversion of this compound to GABA provides an alternative to the primary synthesis pathway, which involves the decarboxylation of glutamate by the enzyme glutamate decarboxylase wikipedia.orgyoutube.com.

The initial step in the metabolic conversion of this compound to GABA is its oxidation to an intermediate aldehyde. This reaction is catalyzed by the enzyme aldehyde reductase (ALR), which transforms this compound into γ-aminobutyraldehyde (GABAL) wikipedia.orgwikipedia.org.

Following its formation, GABAL is further oxidized to form GABA wikipedia.orgwikipedia.org. This crucial step is catalyzed by the enzyme aldehyde dehydrogenase (ALDH) wikipedia.orgwikipedia.org. Specific isozymes of ALDH, such as ALDH9A1, are known to catalyze the oxidation of γ-aminobutyraldehyde to GABA as part of an alternative biosynthesis pathway for GABA that originates from the biogenic amine putrescine researchgate.netwikipedia.org. An isoenzyme of aldehyde dehydrogenase has been purified from rat brain tissues that is capable of catalyzing the dehydrogenation of GABAL to GABA nih.gov. Studies have shown that peripherally administered GABAL can cross the blood-brain barrier and is rapidly metabolized to GABA within the brain nih.govnih.gov.

| Metabolic Pathway of this compound to GABA | |

| Initial Substrate | This compound |

| Step 1 Enzyme | Aldehyde Reductase (ALR) wikipedia.orgwikipedia.org |

| Intermediate | Gamma-Aminobutyraldehyde (GABAL) wikipedia.orgwikipedia.org |

| Step 2 Enzyme | Aldehyde Dehydrogenase (ALDH) wikipedia.orgwikipedia.orgresearchgate.net |

| Final Product | Gamma-Aminobutyric Acid (GABA) |

The metabolic pathway of this compound to GABA is structurally analogous to the conversion of 1,4-butanediol (B3395766) (1,4-BD) to γ-hydroxybutyric acid (GHB) wikipedia.orgknowledgezone.co.in. 1,4-BD, an industrial solvent, is a known prodrug of GHB wikipedia.orgnih.gov. It is metabolized in a two-step process, first by alcohol dehydrogenase (ADH) to the intermediate γ-hydroxybutyraldehyde (GHBAL), which is then oxidized by aldehyde dehydrogenase (ALDH) to form GHB wikipedia.orgresearchgate.net. This parallel highlights a common enzymatic framework for the biotransformation of these structurally related alkanols and diols into neuroactive compounds.

| Comparison of Analogous Metabolic Pathways | ||

| Pathway | This compound to GABA | 1,4-Butanediol to GHB |

| Precursor | This compound wikipedia.org | 1,4-Butanediol wikipedia.org |

| Intermediate | Gamma-Aminobutyraldehyde (GABAL) wikipedia.org | Gamma-Hydroxybutyraldehyde (GHBAL) wikipedia.org |

| Enzyme (Step 1) | Aldehyde Reductase (ALR) wikipedia.org | Alcohol Dehydrogenase (ADH) wikipedia.org |

| Enzyme (Step 2) | Aldehyde Dehydrogenase (ALDH) wikipedia.org | Aldehyde Dehydrogenase (ALDH) wikipedia.org |

| Final Product | Gamma-Aminobutyric Acid (GABA) wikipedia.org | Gamma-Hydroxybutyric Acid (GHB) wikipedia.org |

Enzymatic Transformations Involving this compound

Beyond its role as a metabolic precursor, this compound can also interact with various enzyme systems as either a substrate or an inhibitor.

Research has indicated that this compound may act as an inhibitor of certain viral enzymes. For instance, it has been shown to be an inhibitor of the HIV virus, a function attributed to its ability to bind with the enzyme ethylene diamine, leading to a reduction in the biological activity of amines biosynth.com. Additionally, this compound serves as an important intermediate compound for the synthesis of drugs and as a precursor for biodegradable polymers used in applications such as gene delivery nih.gov.

Enzymes Modulating Activity related to Neurotransmitter Synthesis and Degradation

This compound is recognized as an analog and a biochemical precursor of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.gov The enzymatic conversion of this compound to GABA is a two-step process involving aldehyde reductase (ALR) and aldehyde dehydrogenase (ALDH). nih.gov In this pathway, this compound is first oxidized to its intermediate, γ-aminobutyraldehyde (GABAL). nih.gov Subsequently, GABAL is further oxidized by ALDH to yield GABA. nih.gov This metabolic route is analogous to the conversion of 1,4-butanediol (1,4-BD) to γ-hydroxybutyric acid (GHB), which also involves alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov

The metabolism of GABA is primarily facilitated by the enzyme GABA transaminase (GABA-T), which catalyzes the conversion of GABA and 2-oxoglutarate to succinic semialdehyde and glutamate. nih.gov This succinic semialdehyde is then oxidized to succinic acid by succinic semialdehyde dehydrogenase, allowing it to enter the citric acid cycle. nih.gov While this compound is a precursor to GABA, the direct modulation of GABA transaminase activity by this compound is not extensively detailed in the available research. However, various alkyl-substituted 4-aminobutanoic acid derivatives have been shown to act as substrates for GABA transaminase.

Influence on Aldehyde Reductase and Aldehyde Dehydrogenase Activity

The metabolic conversion of this compound to GABA directly involves the sequential action of aldehyde reductase (ALR) and aldehyde dehydrogenase (ALDH). nih.gov Initially, ALR acts on this compound to produce γ-aminobutyraldehyde (GABAL). nih.gov Following this, ALDH catalyzes the oxidation of GABAL to form GABA. nih.gov This demonstrates that this compound serves as a substrate for this enzymatic pathway.

Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing a wide range of aldehydes to their corresponding carboxylic acids. researchgate.netnih.gov These enzymes play a crucial role in detoxification and various biosynthetic pathways. nih.gov The involvement of ALDH in the metabolism of this compound highlights the enzyme's role in processing amino alcohols. In a related context, the microbial production of this compound has been achieved by metabolically engineering Corynebacterium glutamicum to express a pathway that includes an aldehyde dehydrogenase (encoded by yqhD from Escherichia coli), which converts an intermediate derived from putrescine into this compound. nih.gov

Oxidation of this compound by Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. Several ADHs have been shown to be active in the oxidation of this compound. In a screening of various ADHs, the enzyme from horse liver (HLADH) demonstrated significant activity in oxidizing this compound. researchgate.net Other ADHs, such as those from Thermus sp. (TADH) and Thermoanaerobacter ethanolicus (TeSADH), also showed activity, although HLADH was noted for its superior catalytic performance in this specific reaction. researchgate.net

The efficiency of the HLADH-catalyzed oxidation of this compound is pH-dependent. researchgate.net Research has indicated that the reaction rate increases with a rise in pH from 7 to 11. researchgate.net This is attributed to the fact that the subsequent intramolecular cyclization to form a lactam requires a deprotonated amine to act as a nucleophile. researchgate.net

Screening of Alcohol Dehydrogenases for the Oxidation of this compound

| Enzyme | Source Organism | Relative Activity |

|---|---|---|

| HLADH | Horse Liver | High |

| TADH | Thermus sp. | Significant |

| TeSADH | Thermoanaerobacter ethanolicus | Significant |

Enzyme-Triggered Reactions in Lactam Synthesis from Amino Alcohols

The enzymatic oxidation of this compound by alcohol dehydrogenases can initiate a cascade reaction leading to the synthesis of γ-lactam (2-pyrrolidinone). This process, known as oxidative lactamization, involves the initial oxidation of the primary alcohol group of this compound to an aldehyde intermediate. researchgate.net This intermediate then undergoes a spontaneous intramolecular cyclization, where the amine group acts as a nucleophile, attacking the aldehyde to form a cyclic hemiaminal. wikipedia.org This hemiaminal can then be further oxidized by the ADH to the corresponding lactam. researchgate.net

The use of a bienzymatic system, for instance, combining horse liver alcohol dehydrogenase (HLADH) with an NADH-oxidase from Streptococcus mutans, has been demonstrated for the synthesis of lactams from amino alcohols. wikipedia.org The pH of the reaction medium is a critical factor, with higher pH values generally favoring the lactam formation due to the increased nucleophilicity of the deprotonated amine group. researchgate.net

(R)-Selective Transaminases in Asymmetric Amination of Ketones to Chiral Hydroxy Amines, e.g., (R)-3-amino-1-butanol

While (R)-selective transaminases are pivotal in the asymmetric synthesis of chiral amines and amino alcohols, direct research detailing the synthesis of this compound using these enzymes is not prominently available in the reviewed literature. However, extensive research has been conducted on the enzymatic synthesis of the structurally related chiral hydroxy amine, (R)-3-amino-1-butanol, from 4-hydroxy-2-butanone using (R)-selective ω-transaminases. nih.gov This research highlights the potential of engineering these biocatalysts to accept novel substrates for the production of valuable chiral building blocks.

Purification and Characterization of 4-N-trimethylamino-1-butanol Dehydrogenase

A specific NAD+-dependent dehydrogenase that acts on a derivative of this compound, 4-N-trimethylamino-1-butanol dehydrogenase, has been purified and characterized from different microbial sources.

From Pseudomonas sp. 13CM, the enzyme was purified 526-fold and identified as a monomer with a molecular mass of 45 kDa. nih.gov Its optimal activity for oxidation was observed at pH 9.5 and a temperature of 50°C. nih.gov The enzyme exhibited Michaelis-Menten kinetics with Km values of 0.54 mM for trimethylamino-1-butanol and 0.22 mM for NAD+. nih.gov

From the filamentous fungus Fusarium merismoides var. acetilereum, a homotetrameric 4-N-trimethylamino-1-butanol dehydrogenase was isolated. nih.gov This enzyme has a total molecular mass of 160 kDa, composed of four identical 40 kDa subunits. nih.gov It is stable in a pH range of 7.5 to 9.0 and has an optimal temperature of 45°C and an optimal pH of 9.5. nih.gov This fungal enzyme demonstrated broad substrate specificity for various alkyl and amino alkyl alcohols with carbon chains longer than butanol. nih.gov

Properties of 4-N-trimethylamino-1-butanol Dehydrogenase from Different Sources

| Property | Pseudomonas sp. 13CM | Fusarium merismoides var. acetilereum |

|---|---|---|

| Molecular Mass (Native) | 45 kDa (Monomer) | 160 kDa (Homotetramer) |

| Subunit Mass | 45 kDa | 40 kDa |

| Optimal pH (Oxidation) | 9.5 | 9.5 |

| Optimal Temperature | 50°C | 45°C |

| Km (trimethylamino-1-butanol) | 0.54 mM | Not specified |

| Km (NAD+) | 0.22 mM | Not specified |

4-N-trimethylamino-1-butanol dehydrogenase plays a role in the degradation pathways of quaternary ammonium (B1175870) compounds. nih.gov These compounds are widespread in nature and are also used in various consumer products. nih.gov Some bacteria and fungi can utilize quaternary ammonium compounds like 4-N-trimethylamino-1-butanol as a sole source of carbon and nitrogen. nih.gov The degradation pathway in Pseudomonas sp. involves the action of 4-N-trimethylamino-1-butanol dehydrogenase and 4-trimethylaminobutyraldehyde dehydrogenase. The study of these enzymes from eukaryotic microbes like Fusarium merismoides provides insight into the microbial metabolism of these compounds. nih.gov

Substrate Specificity and Enzyme Characteristics

The enzymatic pathways involving this compound (4AB) demonstrate a dual role for the compound, acting as both a product of biosynthesis and a substrate for further metabolic conversion. Specific enzymes exhibit distinct substrate specificities that either lead to the formation of 4AB or its utilization in metabolic pathways.

In the realm of metabolic engineering, this compound has been synthesized through novel pathways. For instance, a pathway designed in Corynebacterium glutamicum utilizes putrescine as a substrate to produce 4AB. nih.govchemicalbook.com This biotransformation is accomplished by two key enzymes from Escherichia coli: a putrescine aminotransferase (encoded by ygjG) and an aldehyde dehydrogenase (encoded by yqhD). nih.govchemicalbook.com This demonstrates the substrate specificity of these enzymes for putrescine and its intermediates in the production of this compound.

Conversely, this compound serves as a substrate for enzymes that convert it into other biologically significant molecules. It is an analogue and precursor to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). wikipedia.org The metabolic conversion of this compound to GABA involves a two-step enzymatic process. First, aldehyde reductase (ALR) catalyzes the conversion of this compound into the intermediate γ-aminobutyraldehyde (GABAL). wikipedia.org Subsequently, aldehyde dehydrogenase (ALDH) acts on GABAL to produce GABA. wikipedia.org This pathway highlights the specificity of ALR and ALDH for this compound and its aldehyde intermediate, respectively.

| Enzyme/Pathway | Role | Substrate(s) | Product(s) | Source/Organism |

|---|---|---|---|---|

| Putrescine Aminotransferase (ygjG) & Aldehyde Dehydrogenase (yqhD) | Biosynthesis | Putrescine | This compound | Engineered Corynebacterium glutamicum (enzymes from E. coli) nih.govchemicalbook.com |

| Aldehyde Reductase (ALR) | Metabolism | This compound | γ-Aminobutyraldehyde (GABAL) | Biological Systems wikipedia.org |

| Aldehyde Dehydrogenase (ALDH) | Metabolism | γ-Aminobutyraldehyde (GABAL) | γ-Aminobutyric Acid (GABA) | Biological Systems wikipedia.org |

Neuroscience Research and Neurotransmitter Dynamics

Interaction with GABA Receptors and Influence on Neuronal Activity

This compound's structural similarity to both the neurotransmitter GABA and the 4-carbon alcohol butanol suggests a significant interaction with the GABAergic system, particularly the GABA-A receptors. wikipedia.org Alcohols are known positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory receptor in the mammalian brain. nih.govnih.gov The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. nih.govyoutube.com

Research demonstrates that alcohols, including butanol, potentiate the effects of GABA, enhancing the influx of chloride ions and thereby increasing neuronal inhibition. nih.gov This modulation occurs at specific binding sites within the transmembrane regions of the GABA-A receptor. nih.gov Studies have identified key amino acid residues that are critical for this alcohol-modulating effect. Specifically, residues β2N265 (in transmembrane region 2) and β2M286 (in transmembrane region 3) of the β2 subunit have been shown to be crucial for the potentiation of GABA responses by butanol. nih.gov These residues are believed to line a cavity where alcohols bind to exert their potentiating effect on GABA-induced currents. nih.gov

The interaction of butanol with these sites enhances the receptor's response to GABA, effectively amplifying its inhibitory signal. nih.gov This leads to a general reduction in neuronal activity, a mechanism that underlies the sedative and anxiolytic effects of substances that positively modulate GABA-A receptors. youtube.com

| Receptor Subunit | Amino Acid Residue | Transmembrane Region (TM) | Effect of Interaction | Reference |

|---|---|---|---|---|

| β2 | N265 | TM2 | Critical for butanol potentiation of GABA response. | nih.gov |

| β2 | M286 | TM3 | Critical for butanol potentiation of GABA response. | nih.gov |

Potential Neuroprotective Effects

The potential for this compound to exert neuroprotective effects is intrinsically linked to its role as a precursor to GABA and its influence on the GABAergic system. wikipedia.org GABA itself is considered to have neuroprotective properties by preventing excessive neuronal activity and counteracting excitotoxicity. mdpi.comresearchgate.net Excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, is a key factor in various neurological conditions. mdpi.com

The GABA system maintains homeostasis in the central nervous system by balancing neuronal excitation with inhibition. psychiatrist.com By promoting inhibitory actions, GABA mitigates the overstimulation of neurons, which can preserve neuronal function and integrity. mdpi.com This mechanism provides a potential pathway for neuroprotection in conditions such as traumatic brain injury and neurodegenerative diseases. mdpi.com Studies have shown that enhancing GABAergic synaptic transmission can protect neurons from post-ischemic injury. nih.gov Furthermore, positive allosteric modulators of GABA-A receptors have demonstrated neuroprotective properties in models of stroke. nih.gov

Given that this compound is metabolized to GABA and that related alcohols potentiate GABA-A receptor activity, its role in enhancing GABAergic inhibition forms the basis of its potential neuroprotective effects. wikipedia.orgnih.gov By increasing the availability of GABA or amplifying its inhibitory signaling, this compound could theoretically contribute to the reduction of excitotoxic neuronal damage.

Modulation of Anxiety and Seizure Activities via GABAergic System

The GABAergic system is central to the regulation of anxiety and seizure activity. nih.govnih.gov Dysfunction or downregulation of GABAergic neurotransmission is implicated in the pathophysiology of anxiety disorders and epilepsy. psychiatrist.comclevelandclinic.org Gamma-aminobutyric acid's role as the primary inhibitory neurotransmitter is to counterbalance neuronal overexcitability, which is associated with conditions like anxiety and seizures. psychiatrist.comclevelandclinic.org

The mechanism of action for many anxiolytic (anxiety-reducing) and anticonvulsant drugs involves the enhancement of GABAergic transmission. nih.govnih.gov Benzodiazepines, for example, are positive allosteric modulators of GABA-A receptors; they bind to the receptor at a site distinct from GABA and increase the receptor's affinity for GABA, thus potentiating its inhibitory effect. youtube.com This enhanced inhibition in brain circuits, such as those in the amygdala, is known to decrease feelings of fear and anxiety. nih.gov

Similarly, preventing excessive levels of neuronal hyperexcitability is a key strategy for controlling seizures. psychiatrist.comnih.gov An increase in the activity of the excitatory neurotransmitter glutamate or a reduction in the activity of GABA can lead to the high-frequency, uncontrolled firing of neurons that characterizes a seizure. clevelandclinic.org Pharmacological interventions that potentiate GABA-mediated transmission have proven to be effective in preventing or suppressing seizure activity. nih.gov

As this compound is a precursor to GABA and its butanol moiety suggests positive modulatory effects on GABA-A receptors, it has a strong theoretical basis for influencing anxiety and seizure thresholds. wikipedia.orgnih.gov By increasing GABAergic tone, either through conversion to GABA or by direct receptor modulation, this compound can contribute to the calming of hyperexcitable neurons that underlie anxiety and seizure disorders.

Advanced Analytical Techniques for Characterization and Quantification of 4 Amino 1 Butanol

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are pivotal in defining the molecular architecture of 4-Amino-1-butanol. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that correspond to their specific structural features.

Nuclear Magnetic Resonance (NMR) Hydrogen Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. In ¹H NMR spectroscopy of this compound, the chemical shifts of the protons provide information about their chemical environment. The signals from the protons on the carbon chain are typically observed, along with those from the amine (-NH₂) and hydroxyl (-OH) groups. nih.gov The integration of these signals corresponds to the number of protons in each environment.

For this compound, typical ¹H NMR chemical shifts (ppm) are observed for the different proton environments. chemicalbook.com Furthermore, ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the structure. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| Protons on carbon adjacent to -OH | ~3.5-3.6 |

| Protons on carbon adjacent to -NH₂ | ~2.7 |

| Methylene protons (-CH₂-CH₂-) | ~1.5-1.6 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its primary amine and hydroxyl functional groups.

The broad absorption band in the region of 3200-3550 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region, often as two distinct peaks. nih.gov Additionally, C-H stretching vibrations are observed around 2850-2950 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohol) | 3200-3550 (broad, strong) | Stretching |

| N-H (Amine) | 3300-3500 (medium) | Stretching |

| C-H (Alkyl) | 2850-2950 (medium to strong) | Stretching |

Source: General IR absorption tables and data from various chemical suppliers. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov The molecular weight of this compound is approximately 89.14 g/mol . nih.govbiosynth.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed at m/z 89. However, it is often of low intensity. A prominent peak is frequently observed at m/z 30, which corresponds to the [CH₂NH₂]⁺ fragment, resulting from cleavage of the C-C bond adjacent to the amino group (alpha-cleavage). nih.gov Another significant fragment can be the loss of a water molecule, leading to a peak at m/z 71. Analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound can also be performed to aid in its identification by gas chromatography-mass spectrometry (GC-MS). nist.gov

Table 3: Common Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

|---|---|

| 89 | [C₄H₁₁NO]⁺ (Molecular Ion) |

| 71 | [C₄H₉N]⁺ ([M-H₂O]⁺) |

| 30 | [CH₄N]⁺ ([CH₂NH₂]⁺) |

Source: NIST Mass Spectrometry Data Center, PubChem. nih.govnist.gov

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

While the crystal structure of this compound in its pure, uncomplexed form is not readily found in crystallographic databases, the structures of its derivatives and salts have been determined. For instance, the structure of 4-(3-Bromo-4-methylphenyl)amino-1-butanol has been confirmed by X-ray crystallography. researchgate.net Additionally, studies on cyclotriphosphazene (B1200923) compounds incorporating this compound have utilized single-crystal X-ray analysis to elucidate their complex three-dimensional arrangements. docbrown.info These analyses provide valuable information on how the this compound moiety is oriented within a larger molecular framework.

Chromatographic and Hyphenated Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from mixtures. These techniques are particularly important for purity assessment and quantitative analysis in various applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a sample. researchgate.net For the analysis of this compound, which lacks a strong UV chromophore, derivatization is often employed to enhance detection.

One common method involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, which forms a highly fluorescent adduct. nih.gov This derivative can then be separated on a reversed-phase C18 column and detected with high sensitivity using a fluorescence detector. nih.govcapes.gov.br Another approach involves forming a charge-transfer complex with a reagent like tetrachloro-p-benzoquinone, which can be detected by a UV detector. chrom-china.com HPLC methods can also be used for purity analysis without derivatization, often using a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water mixture |

| Derivatization Agent | o-Phthaldialdehyde (OPA) / Thiol |

| Detector | Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) |

| Alternative Derivatization | Tetrachloro-p-benzoquinone |

| Alternative Detector | UV-Vis |

Source: Various research articles on amino acid and amine analysis. nih.govcapes.gov.brchrom-china.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. mst.dkmdpi.com This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

For qualitative analysis, GC-MS separates the components of a mixture based on their volatility and interaction with the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. mst.dk Semi-quantitative screening of this compound can be performed by extracting a sample with a solvent like dichloromethane, containing an internal standard, followed by GC-MS analysis. mst.dk

Quantitative analysis by GC-MS involves the creation of a calibration curve using known concentrations of this compound. researchgate.net By comparing the response of the unknown sample to the calibration curve, the precise concentration of the analyte can be determined. The detection limit for this type of analysis is often in the range of 0.01 mg/g. mst.dk To enhance the volatility of amino alcohols like this compound for GC analysis, derivatization techniques are often employed. researchgate.net

A summary of typical GC-MS parameters for the analysis of compounds including this compound is presented below:

| Parameter | Semi-Quantitative Screening | Qualitative Headspace Analysis |

| Carrier Gas | Helium | Helium |

| Flow Rate | 0.8 ml/min (constant flow) | 0.8 ml/min (constant flow) |

| Oven Program | 40°C for 2 min, then 15°C/min to 300°C | 40°C for 1 min, then 10°C/min to 275°C, hold for 10 min |

| Injection Temperature | 275°C | 275°C |

| Injection Mode | Split 1:10 | Split 20 ml/min |

| Solvent Delay | 2 min | Not applicable |

| SPME Desorption | Not applicable | 3 min |

| Detection Limit (estimated) | 0.01 mg/g | 0.001 mg/g |

| Data sourced from a study on chemical substances in consumer products. mst.dk |

Pre-column Derivatization Techniques for Amino Acid Analysis (e.g., OPA reaction)

High-performance liquid chromatography (HPLC) is another key analytical technique, but since this compound lacks a strong chromophore, direct detection by UV-Vis is challenging. science.gov To overcome this, pre-column derivatization is employed to attach a fluorescent or UV-absorbing tag to the molecule. actascientific.comactascientific.com

One of the most common derivatization reagents is o-phthaldialdehyde (OPA). actascientific.comnih.gov In the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, OPA reacts with primary amines, including this compound, to form a highly fluorescent isoindole derivative. nih.govcapes.gov.br This reaction is rapid and allows for highly sensitive detection using a fluorescence detector. nih.gov

The OPA derivatization of this compound, which can be formed from the oxidation of proline, is a well-established method. nih.govcapes.gov.br The resulting fluorescent derivative is then separated by reversed-phase HPLC and detected with high sensitivity. capes.gov.br

Key Parameters of the OPA Derivatization Method:

| Parameter | Value |

| Derivatization Reagent | o-phthaldialdehyde (OPA) with a thiol |

| Reaction Product | Highly fluorescent isoindole derivative |

| Excitation Wavelength | 340 nm |

| Emission Wavelength | 455 nm |

| Detection Limit | As low as 50 fmol for amino acids |

| Data compiled from studies on amino acid analysis. nih.govcapes.gov.br |

Advanced Mechanistic and Interaction Studies

Beyond simple identification and quantification, advanced studies delve into the molecular behavior of this compound, including its role in complex chemical assemblies and its interactions with biological molecules.

Mechanistic Studies of Covalent Assemblies and Chiral Discrimination

The amino and alcohol functional groups of this compound allow it to participate in the formation of reversible covalent bonds, a cornerstone of dynamic covalent chemistry. researchgate.net This property is exploited in the development of systems for chiral discrimination. Chiral derivatives of amino alcohols, such as those derived from 2-amino-1-butanol, have been incorporated into macrocyclic structures like crown ethers to create synthetic receptors. beilstein-journals.org These receptors can selectively bind one enantiomer of a chiral guest molecule over the other. beilstein-journals.org

The mechanism of chiral discrimination often involves a combination of hydrogen bonding, steric hindrance, and other non-covalent interactions between the chiral host and the guest. beilstein-journals.org While direct studies on this compound in this specific context are not prevalent, the principles derived from similar amino alcohols are applicable. For instance, the enantioselective recognition of chiral ammonium (B1175870) ions by synthetic receptors is a well-studied area. beilstein-journals.org Techniques like NMR spectroscopy and molecular modeling are crucial for elucidating the binding geometry and the mechanism of discrimination. acs.org

Kinetic Studies of Chemical Reactions Involving this compound

Understanding the kinetics of reactions involving this compound is essential for its application in chemical synthesis and for modeling its environmental fate. Kinetic studies measure the rate at which a reaction proceeds and how it is influenced by factors such as concentration, temperature, and the presence of catalysts.

For example, the kinetics of the reaction between this compound and carbon dioxide have been studied to evaluate its potential for carbon capture applications. researchgate.net The reaction rate constants and activation energy were determined using techniques like the stopped-flow method. researchgate.net Such studies have shown that the reaction of this compound with CO2 is faster than that of other amines like diethanolamine (B148213) (DEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP), but slower than monoethanolamine (MEA). researchgate.net

Another example is the oxidation of 2-amino-1-butanol by diperiodatoargentate(III) (DPA), where the reaction was found to be first-order with respect to the oxidizing agent and fractional-order with respect to the amino alcohol. psu.edu These studies provide valuable data for understanding reaction mechanisms and for process optimization. psu.eduresearchgate.net

Kinetic Data for the Reaction of this compound with CO2:

| Parameter | Value |

| Reaction | CO2(aq) + this compound |

| Rate Constant (k2 at 298 K) | 2.93×10⁹exp(-4029.9/T(K)) M⁻¹s⁻¹ |

| Activation Energy (Ea) | 33.51 kJ/mole |

| Data from a kinetic study using the stopped-flow method. researchgate.net |

Protein Binding Studies and Receptor Binding Assays for Derivatives

Derivatives of this compound are of interest in pharmaceutical development, and understanding their interaction with proteins and receptors is crucial. smolecule.com Protein binding studies investigate how a compound interacts with proteins, which can influence its distribution and availability in a biological system. smolecule.com

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. smolecule.comgoogle.com These assays often involve competitive binding experiments where the derivative of interest competes with a known radiolabeled ligand for binding to the receptor. researchgate.net For instance, derivatives of this compound can be incorporated into larger molecules designed to target specific receptors, such as opioid or neurokinin receptors. nih.gov The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. researchgate.net

Furthermore, this compound has been used in the synthesis of functionalized poly(amidoamine)s (PAAs). These polymers can self-assemble with proteins to form nanocomplexes, which are being investigated as vectors for intracellular protein delivery. utwente.nl

Applications of 4 Amino 1 Butanol in Diverse Research Fields

Pharmaceutical and Biomedical Research Applications

Intermediate in the Synthesis of Bioactive Molecules and Drugs

4-Amino-1-butanol (4AB) is a significant intermediate in the synthesis of various pharmaceutical products and bioactive molecules. nih.govnordmann.globalbloomtechz.com Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile building block for creating more complex molecules. nordmann.globalinnospk.comguidechem.com The compound is utilized in the modification and derivatization of bioactive and pharmaceutical molecules. guidechem.com

One of the key applications of this compound is in the synthesis of drugs. nih.govdbpia.co.kr For instance, it serves as a crucial intermediate in the preparation of Famciclovir and Penciclovir, which are antiviral drugs. derpharmachemica.com The synthesis involves creating novel intermediates from this compound. derpharmachemica.com Additionally, its protected form, 4-(Boc-amino)-1-butanol, is instrumental in pharmaceutical intermediate synthesis, contributing to the creation of potential drug candidates. innospk.comchemimpex.com The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, a feature highly valued in medicinal chemistry and peptide synthesis. innospk.com

Beyond specific drug synthesis, this compound is used in the total synthesis of various complex natural products, such as (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A. chemicalbook.comsigmaaldrich.comlookchem.com It is also employed in the synthesis of cyclic amines. sigmaaldrich.comscientificlabs.co.uk The compound's utility extends to the preparation of beta-lactam antibiotics. chemicalbook.comlookchem.comcymitquimica.com Furthermore, it is a precursor for synthesizing important bioactive molecules like choline (B1196258) and neurotransmitters. guidechem.com

The versatility of this compound as a synthetic intermediate is highlighted by its use in various organic synthesis processes. chemicalbook.com Its application in creating a diverse range of bioactive molecules underscores its importance in pharmaceutical research and development.

Precursor for Biodegradable Polymers in Gene Delivery Systems

This compound is a key precursor in the development of biodegradable polymers designed for gene delivery applications. nih.govdbpia.co.krchemicalbook.com These polymers are engineered to encapsulate and transport genetic material, such as DNA and siRNA, into cells for therapeutic purposes. The biodegradability of these polymers is a crucial feature, as it minimizes long-term toxicity.

Synthesis of Highly Branched Poly(β-amino esters) (HPAEs) for Gene Delivery

This compound is utilized as a linker in the synthesis of highly branched poly(β-amino esters) (HPAEs), a class of polymers showing great promise as non-viral vectors for gene delivery. chemicalbook.comsigmaaldrich.comhalogens.co.in These HPAEs are synthesized through a Michael addition reaction involving monomers like a diacrylate, a primary amine (such as this compound), and a triacrylate. google.comresearchgate.net

The structure of these HPAEs can be tailored by varying the monomer components. For example, a family of HPAEs was synthesized using this compound as an A2 type monomer, trimethylolpropane (B17298) triacrylate as a B3 type monomer, and bisphenol A ethoxylate diacrylate as a C2 type monomer. researchgate.net The resulting hyperbranched structure provides multiple end groups that can be further functionalized to enhance the polymer's properties as a gene vector. google.com Research has shown that removing the small molecular weight components from the original HPAE structure can significantly improve its transfection performance. mdpi.com These HPAE/DNA polyplexes can effectively condense DNA and have demonstrated high transfection efficiency in various cell types with preserved cell viability. google.com

Modulation of Antimicrobial and Hemolytic Activities of Copolymers

This compound is incorporated as a side chain in copolymers to modulate their antimicrobial and hemolytic activities. chemicalbook.comsigmaaldrich.comhalogens.co.in Researchers have synthesized methacrylate (B99206) random copolymers with cationic and hydrophobic groups to mimic the properties of antimicrobial peptides (AMPs). nih.govumich.edu The cationic groups facilitate selective binding to the anionic membranes of bacteria. umich.edu

In one study, ternary statistical methacrylate copolymers were created with cationic ammonium (B1175870), hydrophobic alkyl, and neutral hydroxyl side chains. nih.gov By varying the composition of these monomers, including one derived from this compound, the researchers could systematically evaluate the effects on antimicrobial and hemolytic activities. nih.gov Another approach involved designing copolymers with elongated cationic side chains, termed a "snorkel" design, to enhance the insertion of the polymer into bacterial membranes. umich.edu The hydrophobicity of the polymer end-groups has also been shown to influence antimicrobial activity and selectivity. umich.edu These studies demonstrate that the incorporation of this compound into copolymer structures is a valuable strategy for fine-tuning their biological activities for applications such as oral care, where they can eradicate biofilms of bacteria like S. mutans. nih.gov

Synthesis of Poly(amidoamine)s (PAAs) for Protein Delivery

This compound is a key monomer in the synthesis of linear poly(amidoamine)s (PAAs) used as carriers for intracellular protein delivery. nih.gov These PAAs are synthesized through a Michael-type polyaddition of a primary amine, like this compound (ABOL), to a bisacrylamide, such as cystamine (B1669676) bisacrylamide (CBA) or bisacryloylpiperazine (BAP). nih.govnih.govresearchgate.net The resulting water-soluble PAAs can efficiently condense proteins, like human serum albumin (HSA) and β-galactosidase, into stable, nanoscaled, and positively-charged complexes through self-assembly. nih.govnih.govresearchgate.net

A significant feature of some of these PAAs is their bioreducibility. nih.gov For instance, p(CBA-ABOL), synthesized from CBA and ABOL, contains disulfide bonds in its backbone. nih.govnih.gov These bonds are stable under neutral extracellular conditions but are rapidly cleaved in the reductive intracellular environment, leading to the destabilization of the nanocomplex and the release of the protein cargo. nih.govnih.gov This targeted release mechanism, combined with the low cytotoxicity of the PAA-based nanocomplexes, makes them highly promising for applications in protein delivery, including oral protein delivery. nih.govnih.gov Research has demonstrated successful internalization of β-galactosidase into cells, with up to 94% of cells showing enzymatic activity, highlighting the efficiency of these PAAs as protein carriers. nih.gov An improved and more efficient synthesis of poly(cystamine bisacrylamide-co-4-amino-1-butanol), known as pABOL, has been developed, which is crucial for its potential use as a manufacturable excipient for vaccines. researchgate.netrsc.org

Multilayer Films for Controlled Gene Release

This compound is a component in the synthesis of poly(β-amino esters) (PBAEs) that are used to create biodegradable multilayer films for the controlled release of DNA. acs.orgresearchgate.netnih.gov These films are constructed using a layer-by-layer (LBL) assembly technique, where a biodegradable polycation, such as a PBAE containing this compound, is combined with anionic DNA. acs.orgresearchgate.net

Specifically, a PBAE identified as poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) end-capped with 1-(3-aminopropyl)-4-methylpiperazine (B1293942) has been utilized for this purpose. acs.orgnih.govacs.org This polymer has the ability to interact electrostatically with DNA, is biodegradable, and exhibits low cytotoxicity. acs.orgresearchgate.netacs.org These multilayer systems can be fabricated on electrospun fibers, which mimic the natural extracellular matrix and provide a high surface area for cell interaction and drug delivery. researchgate.netnih.gov

Research has shown that these multilayer films can provide sustained release of DNA over a period of 24 hours. acs.orgresearchgate.netacs.org This controlled release has been accompanied by high levels of exogenous gene expression in primary human glioblastoma cells. acs.orgresearchgate.netacs.org The combination of electrospun PBAEs with these multilayer films presents a promising approach for creating surfaces that enable both DNA release and intracellular delivery. nih.govnih.govacs.org

Synthesis of Drugs Targeting Neurological Disorders

This compound is a key building block in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.comnetascientific.com Its structural relationship to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), makes it a valuable precursor in the synthesis of GABA analogues and other compounds designed to interact with the nervous system. smolecule.comvulcanchem.com The exploration of this compound in medicinal chemistry has been driven by the potential to create novel therapeutics with activity in the central nervous system. vulcanchem.com

Role in Neurotransmitter Dynamics and Enzyme Interactions Studies

The compound is instrumental in studying the dynamics of neurotransmitters and their interactions with enzymes. smolecule.com Due to its role as a precursor to GABA, this compound is utilized in research to understand the biochemical pathways and enzymatic processes involved in neurotransmission. smolecule.comwikipedia.org Studies have investigated its potential to modulate the activity of enzymes critical for the synthesis and degradation of neurotransmitters. smolecule.com Specifically, it may influence enzymes such as aldehyde reductase and aldehyde dehydrogenase, which are involved in its conversion to GABA. smolecule.com

Synthesis of Beta-Lactam Antibiotics

This compound is employed as an intermediate in the synthesis of beta-lactam antibiotics, a widely used class of antibacterial agents. lookchem.comchemicalbook.comcymitquimica.comfishersci.nl This application highlights the compound's importance in the production of established and essential medicines.

Total Synthesis of Complex Natural Products

The utility of this compound extends to the ambitious field of total synthesis, where chemists aim to construct complex natural products from simpler starting materials. It has been specifically utilized in the total synthesis of several Lycopodium alkaloids, including (+)-fawcettimine, (+)-fawcettidine, and (-)-lycojapodine A. lookchem.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Intermediate for (R)-3-amino-1-butanol, a Dolutegravir Precursor

This compound is a precursor to (R)-3-amino-1-butanol, a key intermediate in the synthesis of Dolutegravir. researchgate.netgoogle.comgoogle.comchina-sinoway.com Dolutegravir is an important antiretroviral medication used for the treatment of HIV/AIDS. researchgate.netnih.gov The efficient synthesis of (R)-3-amino-1-butanol is a subject of significant research, with methods being developed to produce this chiral amine with high purity. researchgate.netnih.gov

Materials Science and Industrial Chemistry

Beyond its biological and pharmaceutical applications, this compound is a valuable component in materials science and industrial chemistry, primarily owing to its role as a versatile intermediate.

Intermediate in Organic Synthesis

As a versatile intermediate in organic synthesis, this compound's utility stems from its bifunctional nature, possessing both an amine and a hydroxyl group. smolecule.comlookchem.comchemicalbook.com This allows it to participate in a wide range of chemical reactions to form diverse organic compounds. smolecule.com It is used in the preparation of water-soluble cationic flocculants and ion exchange resins, which have applications in water treatment. lookchem.comchemicalbook.comcymitquimica.comfishersci.nl

Production of Cationic Flocculants and Ion Exchange Resins

This compound serves as a key intermediate in the synthesis of water-soluble cationic flocculants and ion exchange resins. chemicalbook.comlookchem.comfishersci.nlfishersci.fr These materials are widely utilized in water treatment processes. lookchem.comchemicalland21.com The cationic nature of these polymers, derived from the amino group of this compound, allows them to effectively adsorb negatively charged solid and colloidal particles through electrostatic attraction. chemicalland21.com This property is fundamental to their function in clarifying water by aggregating suspended impurities, making them easier to remove. chemicalland21.comsmolecule.com

Development of Emulsifiers

The bifunctional nature of this compound, possessing both a hydrophilic amino group and a hydroxyl group, makes it a valuable component in the development of emulsifiers. chemicalland21.comsmolecule.com It is used in the production of efficient anionic emulsifiers and nonionic polyethylene (B3416737) emulsions. chemicalbook.comlookchem.comfishersci.nl These emulsifiers are incorporated into a variety of products, including personal care items, cosmetics, paints, and insecticides. chemicalland21.comnih.gov In cosmetic formulations, amino alcohol-based emulsifiers like those derived from this compound offer advantages such as superior base strength, lower neutral equivalent, and reduced volatility compared to traditional amine emulsifiers. chemicalland21.com Its surfactant properties enable it to reduce the surface tension between immiscible liquids, such as oil and water, promoting stable emulsions. guidechem.com

Curing Agent in Textile Resins

In the textile industry, this compound functions as a curing agent for selected textile resins. chemicalbook.comlookchem.comthermofisher.kr The salts of the amino alcohol, including nitrates, sulfates, and phosphates, can be used either by themselves or in conjunction with other catalysts. chemicalland21.com This application allows for a balanced curing action in the resins, enhancing the final properties of the treated textiles. chemicalland21.com

Carbon Capture Technologies via Carbamate Derivative Formation

Research has demonstrated that aqueous solutions of this compound have a high capacity for CO2 absorption. researchgate.net Studies have shown that the solubility of CO2 in this compound solutions is higher than in the benchmark solvent, monoethanolamine (MEA). chemicalbook.comresearchgate.net The equilibrium solubility of CO2 has been measured at various concentrations and conditions. For instance, at 40 °C, both 5 molar and 30 wt% aqueous solutions of this compound were studied to determine their CO2 loading capacities at low partial pressures. researchgate.net

One study investigated the effect of increasing the carbon chain length of alkanolamines on CO2 absorption. ntnu.no The results for this compound at a concentration of 2.5 mol/L are presented below.

Table 1: CO2 Absorption Capacity of this compound

| Property | Value | Unit |

|---|---|---|

| CO2 Absorption Capacity | 0.83 | mol CO2 / mol amine |

| CO2 Absorption Capacity | 9.44 | mol CO2 / kg amine |

Data sourced from a study on the relationship between amine structure and CO2 absorbent activity. rug.nl

The performance of this compound as a CO2 absorbent is often evaluated by comparing it to other amines, particularly the industrial standard, MEA.

In terms of reaction kinetics, the reaction of CO2 with this compound is faster than with diethanolamine (B148213) (DEA) and the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP), but it is slower than the reaction with MEA. researchgate.net

Regarding CO2 loading capacity, this compound generally shows favorable results. At a CO2 partial pressure of 0.1 kPa and a temperature of 40°C, the CO2 loading for this compound was found to be higher than that for both MEA and 3-amino-1-propanol (3A1P), and slightly lower than that for 5-amino-1-pentanol (B144490) (5A1P). researchgate.net This suggests that increasing the number of carbon atoms in the chain of linear alkanolamines can lead to a slight increase in CO2 solubility. researchgate.net

Table 2: Comparison of CO2 Loading for Various Alkanolamines

| Amine | CO2 Loading (mol CO2/mol amine) |

|---|---|

| Monoethanolamine (MEA) | 0.38 |

| 3-Amino-1-propanol (3A1P) | 0.41 |

| This compound | 0.42 |